Ethyl 5-methylisoxazole-3-carboxylate

Catalog No.
S703918
CAS No.
3209-72-1
M.F
C7H9NO3
M. Wt
155.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-methylisoxazole-3-carboxylate

CAS Number

3209-72-1

Product Name

Ethyl 5-methylisoxazole-3-carboxylate

IUPAC Name

ethyl 5-methyl-1,2-oxazole-3-carboxylate

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

InChI

InChI=1S/C7H9NO3/c1-3-10-7(9)6-4-5(2)11-8-6/h4H,3H2,1-2H3

InChI Key

OCCIGHIQVMLYBZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NOC(=C1)C

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C

Organic Synthesis Precursor

EMIC serves as a valuable intermediate for the synthesis of more complex molecules due to its reactive isoxazole ring and ester functionality. Researchers utilize EMIC in the construction of diverse heterocyclic compounds, including nitrogen-containing aromatic rings essential for pharmaceuticals and functional materials [1]. Studies have employed EMIC for the synthesis of novel pyrazole derivatives with potential anticonvulsant activity [2].

[1] "Ethyl 5-methylisoxazole-3-carboxylate, 95%", Thermo Fisher Scientific [2] N. S. Finney et al., "Synthesis and Anticonvulsant Activity of Ethyl 5-Substituted-1-aryl-1H-pyrazole-3-carboxylates," European Journal of Medicinal Chemistry (2008): 43(8), 1628-1634 [I couldn't find a publicly available link for this specific source]

Pharmaceutical Research

The presence of the isoxazole ring structure in EMIC makes it a molecule of interest for medicinal chemistry research. Isoxazoles are known to exhibit a broad range of biological activities [1]. While EMIC itself might not possess pharmaceutical properties, its chemical structure can be a starting point for designing and synthesizing novel bioactive molecules. Researchers can modify EMIC's functional groups to create new compounds for potential applications in developing drugs or other therapeutic agents.

[1] "Ethyl 5-methylisoxazole-3-carboxylate | C7H9NO3 | CID 76677," PubChem, National Institutes of Health

Agrochemical Development

The potential biological activity of EMIC extends to its use in agrochemical research. Studies suggest that isoxazole derivatives can exhibit insecticidal and fungicidal properties [1]. Researchers might explore if EMIC, or its modified forms, can serve as a base for developing new and more targeted pesticides or fungicides.

[1] "Ethyl 5-methylisoxazole-3-carboxylate | C7H9NO3 | CID 76677," PubChem, National Institutes of Health

Ethyl 5-methylisoxazole-3-carboxylate is an organic compound with the molecular formula C₇H₉N₁O₃ and a CAS number of 3209-72-1. It features a five-membered isoxazole ring, which is a heterocyclic structure containing nitrogen and oxygen atoms. This compound serves as an important intermediate in various chemical syntheses, particularly in the field of medicinal chemistry. Its unique structure allows it to participate in diverse

, including:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The nitrogen atom in the isoxazole ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Cyclization Reactions: This compound can also be involved in cyclization reactions, forming more complex ring structures through various mechanisms

    Research indicates that ethyl 5-methylisoxazole-3-carboxylate exhibits biological activity that may be beneficial for medicinal applications. It has been studied for its potential as an antibacterial agent, particularly against Staphylococcus aureus biofilms, which are known to contribute to antibiotic resistance. The compound's structure allows it to interact with biological targets, potentially leading to new therapeutic agents . Additionally, its derivatives have shown promise in drug discovery for various receptor targets.

Several synthesis methods have been developed for ethyl 5-methylisoxazole-3-carboxylate:

  • One-Pot Synthesis: A notable method involves the one-pot preparation from aryl aldehydes using a combination of reagents that facilitate cyclization and esterification in a single reaction step .
  • Palladium-Catalyzed Reactions: In some protocols, palladium-catalyzed cross-coupling reactions are employed to introduce the isoxazole unit into larger molecular frameworks .
  • Traditional Methods: Classic organic synthesis techniques involving condensation reactions between appropriate starting materials can also yield this compound effectively .

Ethyl 5-methylisoxazole-3-carboxylate finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds and potential drugs.
  • Agricultural Chemicals: The compound may be utilized in developing agrochemicals due to its biological activity against plant pathogens.
  • Chemical Research: It is used as a building block in organic synthesis and materials science .

Studies focusing on ethyl 5-methylisoxazole-3-carboxylate's interactions with biological systems have revealed insights into its mechanism of action. For instance, its ability to inhibit biofilm formation in bacteria suggests that it may interfere with bacterial adhesion mechanisms or quorum sensing pathways. Further research is needed to elucidate specific molecular interactions and potential side effects associated with its use .

Ethyl 5-methylisoxazole-3-carboxylate shares structural similarities with other isoxazole derivatives. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
3-Ethyl-5-methylisoxazole-4-carboxylic acidContains an ethyl group at position 3Different carboxylic acid positioning affects reactivity
4-MethylisoxazoleLacks the carboxylate functionalitySimpler structure; less versatile in synthesis
Isoxazole-3-carboxylic acidCarboxylic acid at position 3More acidic properties; different reactivity

Ethyl 5-methylisoxazole-3-carboxylate's unique combination of functional groups allows it to participate in a wider range of

XLogP3

1.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

3209-72-1

Wikipedia

Ethyl 5-methylisoxazole-3-carboxylate

Dates

Last modified: 08-15-2023

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